
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate is an organic compound with the molecular formula C10H20O2S It is a derivative of butanoic acid, featuring a tert-butyl ester group and a sulfanyl (thiol) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylbutanoate typically involves the esterification of 4-mercapto-2,2-dimethylbutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoates.
Aplicaciones Científicas De Investigación
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylbutanoate involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester group can undergo hydrolysis to release the active acid form, which may interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,2-dimethyl-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Tert-butyl 2,2-dimethyl-4-aminobutanoate: Contains an amino group instead of a sulfanyl group.
Tert-butyl 2,2-dimethyl-4-methylbutanoate: Features a methyl group in place of the sulfanyl group.
Uniqueness
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H20O2S |
|---|---|
Peso molecular |
204.33 g/mol |
Nombre IUPAC |
tert-butyl 2,2-dimethyl-4-sulfanylbutanoate |
InChI |
InChI=1S/C10H20O2S/c1-9(2,3)12-8(11)10(4,5)6-7-13/h13H,6-7H2,1-5H3 |
Clave InChI |
WFLJPDJSWFRBQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



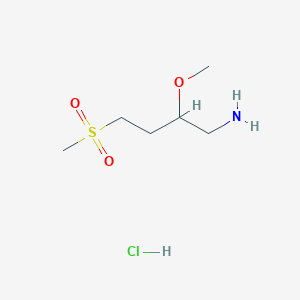
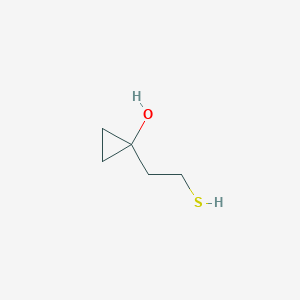
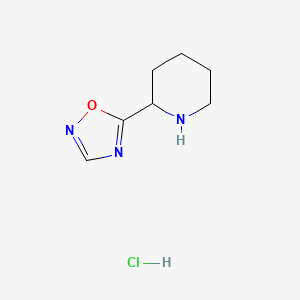
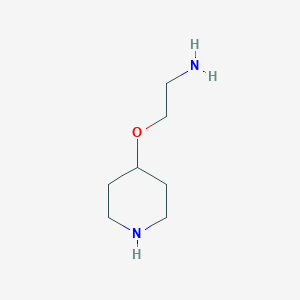
![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)
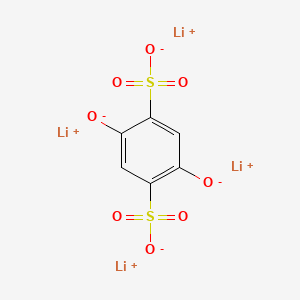
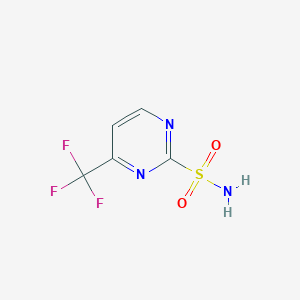
![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)
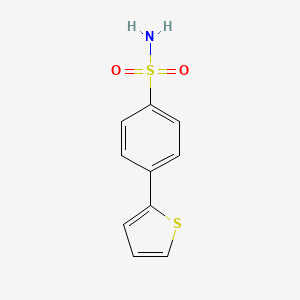
![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
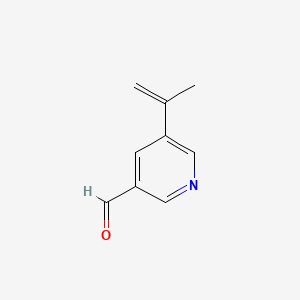
![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
